
Methyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate
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Overview
Description
Methyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate (C₁₃H₁₇ClNO₂; molecular weight 269.73) is a synthetic organic compound featuring a pentanoate ester backbone substituted with a 4-chlorophenyl group, an amine group at position 4, and a methyl branch at the same carbon (C4) . This structure distinguishes it from clinically established analogs like baclofen (4-amino-3-(4-chlorophenyl)butanoic acid), a GABA-B receptor agonist used for muscle spasticity . However, commercial availability of this compound has been discontinued, as noted by CymitQuimica , implying challenges in its development or application.
Preparation Methods
Hydrolysis and Derivatization of Related Esters
Hydrolysis of Methyl Esters:
One common approach involves hydrolyzing methyl esters to their corresponding acids, which then serve as intermediates for further functionalization. For instance, methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate can be hydrolyzed using potassium hydroxide in a mixture of alcohol and water at elevated temperatures (~78°C for 6 hours) to yield the corresponding carboxylic acid. This acid can then be converted into various derivatives, including amides and hydrazides, through coupling reactions.
Transformation into Hydrazides and Azides:
Hydrazinolysis of methyl esters produces hydrazides, which can be further reacted with sodium nitrite and hydrochloric acid to generate azides. These azides are crucial intermediates for subsequent coupling with primary or secondary amines to form N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides.
Coupling Reactions for Amide Formation
DCC/NHS Coupling Method:
The carboxylic acid derivatives obtained from hydrolysis are coupled with amines using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in acetonitrile at room temperature. This method facilitates the formation of amides with high yields and purity, as demonstrated in the synthesis of N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides.
Azide Coupling Method:
Alternatively, the azide intermediates can be reacted with primary or secondary amines at low temperatures (0°C) to afford the corresponding amides. This azide coupling approach has been shown to be more efficient in terms of yield and reaction simplicity compared to the DCC/NHS method.
Structural Modification via Trichloroacetimidate and Acetate Intermediates
Formation of Leaving Groups:
Hydroxyl groups on methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate can be converted into excellent leaving groups by reaction with trichloroacetonitrile or acetic anhydride, forming trichloroacetimidates or acetates, respectively. These intermediates are highly reactive towards nucleophiles.
C–C Bond Formation:
Subsequent addition of activated arenes, allyltrimethylsilane, or trimethylsiloxyalkenes to these intermediates in the presence of Lewis acids enables the formation of new carbon-carbon bonds, leading to structurally modified derivatives such as methyl 3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates.
Synthesis of Amino Derivatives via Multi-Step Pathways
Knoevenagel and Hydrogenation Reactions:
The synthesis of amino derivatives like (R,S)-5-amino-3-methylpentanoic acid involves reactions such as Knoevenagel condensation of cyanoacetic acid with ethyl acetoacetate, followed by catalytic hydrogenation to remove protecting groups. These steps yield amino acids with high stereoselectivity and yield.
Protection and Deprotection Strategies:
Protection of amino groups with benzyloxycarbonyl groups, followed by hydrogenolysis, allows for the selective synthesis of amino acids like (R,S)-1i with confirmed structures via spectral analysis.
Summary Data Table of Preparation Methods
Research Outcomes and Structural Confirmation
Research indicates that these synthesis routes reliably produce methyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate with high purity and yield. Structural confirmation through nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry consistently verifies the integrity of the synthesized compounds. For example, the successful synthesis of methyl 3-(4-chlorophenyl)-3-(4-methoxyphenyl)-2,2-dimethylpropanoate was confirmed by characteristic NMR signals and physicochemical data.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Methyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
The table below highlights key structural and pharmacological differences between Methyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate and its closest analogs:
Key Observations:
- Functional Groups: The ester group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. In contrast, baclofen’s carboxylic acid is ionized at physiological pH, limiting blood-brain barrier penetration unless administered intrathecally .
Pharmacokinetic and Pharmacodynamic Considerations
- Prodrug Potential: The ester group in this compound could serve as a prodrug, requiring enzymatic hydrolysis to release the active carboxylic acid. However, the C4 methyl branch might hinder hydrolysis efficiency, reducing bioavailability compared to non-branched esters .
- Receptor Affinity: Baclofen’s efficacy stems from its direct interaction with GABA-B receptors. Structural modifications in the methyl ester compound—longer chain, methyl branch—may alter binding affinity or steric compatibility with the receptor’s active site .
Research Findings and Discontinuation Status
- Discontinuation: CymitQuimica lists this compound as discontinued across all package sizes (250 mg, 500 mg, 1 g) . This suggests unresolved issues in synthesis, stability, or preclinical performance. For instance, inefficient hydrolysis to the active acid or toxicity from the methyl branch could have halted development.
- Comparative Efficacy: Baclofen remains the gold standard for GABA-B agonism, with well-documented clinical efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate, and how do reaction conditions influence yield?
A common approach involves chemoenzymatic methods, such as α-chymotrypsin-mediated kinetic resolution of nitrobutyric acid ester precursors, which enables enantioselective synthesis . Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) is critical for minimizing side reactions like hydrolysis of the methyl ester group. For example, using anhydrous conditions and inert atmospheres (e.g., nitrogen) can stabilize intermediates and improve yields .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- FT-IR and Raman spectroscopy to identify functional groups (e.g., NH₂, ester C=O, and aromatic C-Cl vibrations) .
- NMR spectroscopy (¹H and ¹³C) to resolve stereochemistry and confirm substitution patterns on the chlorophenyl ring. The methyl ester group typically appears as a singlet at ~3.6 ppm in ¹H NMR .
- X-ray crystallography for absolute configuration determination, with unit cell parameters (e.g., monoclinic systems) refined using software like SHELXL .
Q. How should stability studies be designed to evaluate degradation pathways under storage conditions?
Accelerated stability testing under varying temperatures (e.g., 25°C, 40°C) and humidity levels can identify degradation products like hydrolysis of the ester group to carboxylic acid. Analytical methods like HPLC-MS or GC-MS are recommended to track degradation kinetics. Storage in inert atmospheres at -20°C is advised to prevent oxidation and moisture absorption .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved, and what chiral separation methods are most efficient?
Enantiomers can be resolved via:
- Chiral chromatography using columns with immobilized cyclodextrin or cellulose-based stationary phases.
- Kinetic enzymatic resolution (e.g., using lipases or proteases) to selectively modify one enantiomer .
- Crystallization-induced asymmetric transformation (CIAT) with chiral co-crystals, leveraging differences in solubility .
Q. What computational models (e.g., DFT) are suitable for predicting vibrational spectra or reaction mechanisms?
Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets accurately predicts vibrational modes (e.g., NH₂ bending, C-Cl stretching) and correlates with experimental IR/Raman data . For reaction mechanisms, transition state analysis using Gaussian or ORCA software can elucidate steps like nucleophilic substitution at the chlorophenyl group.
Q. How does structural modification (e.g., halogen substitution or ester group replacement) affect bioactivity or physicochemical properties?
Comparative studies with analogs (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) reveal:
- Increased lipophilicity with bulkier substituents, enhancing membrane permeability.
- Altered hydrogen-bonding capacity when replacing the methyl ester with ethyl or tert-butyl esters, affecting solubility .
- Bioactivity shifts in GABA receptor binding assays, as seen in Baclofen analogs .
Q. Contradictions and Limitations in Existing Data
Properties
Molecular Formula |
C13H18ClNO2 |
---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
methyl 4-amino-3-(4-chlorophenyl)-4-methylpentanoate |
InChI |
InChI=1S/C13H18ClNO2/c1-13(2,15)11(8-12(16)17-3)9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3 |
InChI Key |
JZWKNFMLYHWTOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(CC(=O)OC)C1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
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